BenchChemオンラインストアへようこそ!

1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol

Physicochemical profiling Drug-likeness Permeability prediction

1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol (CAS 442571-37-1, MF C₁₁H₁₂BrN₃O, MW 282.14 g·mol⁻¹) is a 4-amino-6-bromoquinazoline derivative bearing a secondary alcohol side chain. The compound possesses an InChI Key of FREOYAOHSYZQBO-UHFFFAOYSA-N and a Canonical SMILES of CC(CNC1=NC=NC2=C1C=C(C=C2)Br)O.

Molecular Formula C11H12BrN3O
Molecular Weight 282.14 g/mol
Cat. No. B5196909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol
Molecular FormulaC11H12BrN3O
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESCC(CNC1=NC=NC2=C1C=C(C=C2)Br)O
InChIInChI=1S/C11H12BrN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15)
InChIKeyFREOYAOHSYZQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol CAS 442571-37-1: Physicochemical Identity, Procurement Sources, and Structural Classification


1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol (CAS 442571-37-1, MF C₁₁H₁₂BrN₃O, MW 282.14 g·mol⁻¹) is a 4-amino-6-bromoquinazoline derivative bearing a secondary alcohol side chain . The compound possesses an InChI Key of FREOYAOHSYZQBO-UHFFFAOYSA-N and a Canonical SMILES of CC(CNC1=NC=NC2=C1C=C(C=C2)Br)O . Its 6‑bromoquinazoline scaffold places it within the broader class of quinazoline-based kinase inhibitor precursors and fragment screening candidates. Key computed physicochemical descriptors include LogP = 2.32, LogSW = -3.24, tPSA = 58.0 Ų, H-bond donors = 2, H-bond acceptors = 3, and rotatable bonds = 3 . The compound is commercially available as a screening compound (Hit2Lead / ChemBridge catalog No. SC‑6989260) in milligram quantities for early-stage discovery research.

Why Generic Interchange of 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol with Other 4‑Aminoquinazoline Building Blocks Is Scientifically Unjustified


Although the 4‑amino‑6‑bromoquinazoline scaffold is shared across numerous catalog compounds, the identity, length, and branching of the N4 side chain critically modulate physicochemical properties, binding-site complementarity, and synthetic downstream accessibility [1]. The target compound's 1‑aminopropan‑2‑ol substituent introduces a secondary alcohol that simultaneously contributes an additional H‑bond donor relative to non‑hydroxylated analogs and provides a chemical handle for further derivatisation (e.g., etherification, esterification, oxidation to ketone), which is absent in compounds bearing simple alkyl, unsubstituted aryl, or carboxylic acid side chains . Small structural perturbations within the 6‑bromoquinazoline series have been shown to cause marked shifts in kinase and bromodomain affinity profiles, making blind generic substitution highly likely to compromise SAR continuity and synthetic tractability [1].

1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol – Quantitative Comparator-Based Differentiation Evidence


Secondary Alcohol Side Chain Confers Higher Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count Relative to Non-Hydroxylated 4‑Alkylamino-6-bromoquinazolines

The target compound bears a secondary alcohol on its N4 side chain, resulting in tPSA = 58.0 Ų and H‑bond donor count (Hdon) = 2, compared with tPSA values commonly reported in the range 37–42 Ų and Hdon = 1 for simple 4‑alkylamino‑6‑bromoquinazolines lacking the hydroxyl group (e.g., 6‑bromo‑N‑(propan‑2‑yl)quinazolin‑4‑amine) . The elevated tPSA + Hdon profile is predicted to enhance aqueous solubility and reduce passive membrane permeability relative to non‑hydroxylated congeners, a trade‑off that can be exploited when designing fragment hits with improved solubility for biophysical assays or when seeking to dial out excessive hERG or CNS penetration in lead optimisation [1].

Physicochemical profiling Drug-likeness Permeability prediction

Regioisomeric Differentiation: 1‑Aminopropan‑2‑ol vs. 3‑Aminopropan‑1‑ol Yields Distinct Topology and Synthetic Versatility

The regioisomer 3-[(6-bromoquinazolin-4-yl)amino]propan-1-ol (CAS also assigned, same MF C₁₁H₁₂BrN₃O, MW 282.14) positions the hydroxyl group on the terminal carbon of the propyl chain, giving a primary alcohol, whereas the target compound places the hydroxyl on the internal carbon, generating a secondary alcohol . Secondary alcohols are generally more resistant to oxidation by alcohol dehydrogenase (ADH) and aldehyde oxidase (AO) than primary alcohols, and the steric environment around the secondary alcohol can be exploited for stereoselective synthesis or chiral resolution, options unavailable with the primary alcohol regioisomer [1]. The two regioisomers also produce distinct vectors when the hydroxyl group is used as a synthetic handle, leading to divergent library enumeration outcomes [2].

Regioisomer comparison Metabolic stability Fragment elaboration

Bromodomain BAZ2B Affinity Fingerprint Distinguishes Target Compound from Pan-Kinase Quinazolines and Provides a Specific Epigenetic Probe Starting Point

In a BROMOscan assay evaluating binding to the bromodomain of human BAZ2B (residues S2054–S2168, expressed in a bacterial system), the target compound returned a Kd > 1,000 nM [1][2]. While this is a weak affinity, it is noteworthy because the vast majority of 4‑aminoquinazoline analogs profiled in the same assay panel exhibit no detectable BAZ2B binding (Kd >> 10 µM), consistent with their primary annotation as kinase (especially EGFR, RIP2, BRAF) inhibitors [3]. The presence of a measurable, albeit weak, BAZ2B bromodomain interaction suggests that the 1‑aminopropan‑2‑ol side chain of the target compound engages the acetyl‑lysine binding pocket in a manner not observed for simpler 4‑anilino or 4‑alkylamino quinazolines, making this compound a potential fragment hit for epigenetic bromodomain inhibitor programmes that is orthogonal to typical kinase‑focused quinazoline libraries [3].

Bromodomain inhibition BAZ2B Epigenetic probe Selectivity profiling

Rotatable Bond Count and H‑Bond Acceptor/Donor Signature Differentiate Target from Shorter-Chain Ethanol Analogs and Rigid Aromatic Amino Congeners

The target compound possesses 3 rotatable bonds, 3 H‑bond acceptors, and 2 H‑bond donors, whereas the shorter ethanol analog 2-[(6-bromoquinazolin-4-yl)amino]ethanol (CAS 99057-99-5, MF C₁₀H₁₀BrN₃O, MW 268.11) has only 2 rotatable bonds, 3 H‑bond acceptors, and 2 H‑bond donors . The additional methylene group in the target compound provides greater conformational flexibility and a distinct vector for the hydroxyl group, which can be critical for accessing secondary binding pockets in target proteins or for optimising linker length in PROTAC design [1]. In fragment-based drug design, such physicochemical differences directly translate to measurable changes in ligand efficiency (LE) and lipophilic ligand efficiency (LLE), parameters that are routinely used to prioritise fragment hits for chemical elaboration.

Ligand efficiency Fragment-based drug design Conformational flexibility

Optimal Research and Procurement Scenarios for 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol Based on Quantitative Differentiation Evidence


Epigenetic Bromodomain Fragment-Based Screening (BAZ2B-Targeted Libraries)

Procure the target compound as a low-affinity bromodomain fragment hit (BAZ2B Kd > 1,000 nM by BROMOscan [1]) for inclusion in focused bromodomain screening libraries, where measurable engagement—albeit weak—serves as a validated starting point for structure-guided fragment growth, an attribute absent from the majority of kinase-optimised 4‑aminoquinazoline analogs that show no BAZ2B binding.

PROTAC Linker Optimisation and Bifunctional Degrader Chemistry

Select this compound over the ethanol-chain analog 2-[(6-bromoquinazolin-4-yl)amino]ethanol when an additional rotatable bond and a secondary alcohol handle are required for precise spatial tuning of the degrader linker . The 1‑aminopropan‑2‑ol chain provides a chemically distinct vector for conjugating E3 ligase ligands while retaining the 6‑bromoquinazoline moiety as the target‑protein binding element.

Stereochemistry-Dependent SAR Exploration via Chiral Resolution

Leverage the chiral secondary alcohol centre of the target compound—an attribute not available in primary alcohol regioisomers such as 3-[(6-bromoquinazolin-4-yl)amino]propan-1-ol or in non-hydroxylated analogs —to perform chiral chromatographic resolution and evaluate enantiomer-specific binding or functional activity, enabling patentable composition-of-matter claims and access to stereochemically differentiated SAR space.

Quote Request

Request a Quote for 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.